molecular formula C7H6F3N B2909280 2-(1,1-Difluoroethyl)-6-fluoropyridine CAS No. 2567502-13-8

2-(1,1-Difluoroethyl)-6-fluoropyridine

Cat. No.: B2909280
CAS No.: 2567502-13-8
M. Wt: 161.127
InChI Key: VGPZJOPSKOOAQS-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)-6-fluoropyridine is a fluorinated organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a difluoroethyl group and a fluorine atom attached to the pyridine ring. The incorporation of fluorine atoms into organic molecules often results in significant changes in their physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroethylating reagent . This reaction is carried out under specific conditions, including the use of a nickel catalyst and appropriate solvents.

Industrial Production Methods: Industrial production of 2-(1,1-Difluoroethyl)-6-fluoropyridine may involve large-scale synthesis using similar difluoroethylation reactions. The choice of catalysts, solvents, and reaction conditions is optimized to achieve high yields and purity of the final product. The scalability of the process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Difluoroethyl)-6-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

2-(1,1-Difluoroethyl)-6-fluoropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Medicine: It is explored for its potential use in drug design and development, particularly in creating molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-6-fluoropyridine involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(1,1-Difluoroethyl)-4-methyl-pyridine
  • 4-(Difluoromethyl)pyridine
  • 2-Bromo-6-(difluoromethyl)pyridine

Comparison: 2-(1,1-Difluoroethyl)-6-fluoropyridine is unique due to the specific positioning of the difluoroethyl and fluorine groups on the pyridine ring. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds. For instance, the presence of the fluorine atom at the 6-position may influence the compound’s reactivity and interaction with biological targets differently than its analogs.

Properties

IUPAC Name

2-(1,1-difluoroethyl)-6-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-7(9,10)5-3-2-4-6(8)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPZJOPSKOOAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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